N-cyclohexyl-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Description
Properties
IUPAC Name |
N-cyclohexyl-3-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O4S/c1-37-20-13-11-19(12-14-20)30-25(35)17-38-28-32-22-10-6-5-9-21(22)26-31-23(27(36)33(26)28)15-16-24(34)29-18-7-3-2-4-8-18/h5-6,9-14,18,23H,2-4,7-8,15-17H2,1H3,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYLDIPIJICEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and possible therapeutic applications based on available research data.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Cyclohexyl group : Contributes to lipophilicity and potential interactions with biological membranes.
- Imidazoquinazoline core : Known for its diverse biological activities, including anticancer and antimicrobial properties.
- 4-Methoxyphenyl group : Potentially enhances the compound's ability to interact with various biological targets due to its electron-donating nature.
Anticancer Properties
Recent studies have indicated that derivatives of imidazoquinazoline compounds exhibit significant anticancer activity. For instance:
- Cell Line Studies : Compounds similar to N-cyclohexyl-3-[5-(4-methoxyphenyl)carbamoyl] have shown promising results against various cancer cell lines, including HT-29 (colorectal cancer) and TK-10 (renal cancer). These studies report IC50 values in the low micromolar range, indicating effective cytotoxicity against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-cyclohexyl derivative | HT-29 | 5.0 |
| N-cyclohexyl derivative | TK-10 | 7.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests have demonstrated effectiveness against a range of pathogens, including bacteria and fungi.
- Mechanism of Action : The proposed mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Neuroprotective Effects
Emerging evidence suggests that imidazoquinazoline derivatives may possess neuroprotective properties:
- Neurotoxicity Studies : Research indicates that certain derivatives can mitigate neurotoxic effects induced by substances like methamphetamine. This protective effect is hypothesized to be mediated through inhibition of nitric oxide synthase .
Case Studies
- Study on Anticancer Activity : A recent study synthesized several imidazoquinazoline derivatives, including N-cyclohexyl variants, and tested their efficacy against cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity .
- Antimicrobial Screening : A series of compounds were screened against common bacterial strains, revealing that the presence of the methoxyphenyl group significantly enhanced antibacterial activity compared to non-substituted analogs .
Scientific Research Applications
The biological activity of N-cyclohexyl-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide can be categorized into several key areas:
Enzyme Inhibition
This compound has shown potential as an inhibitor for specific enzymes involved in disease pathways. For instance, similar compounds have demonstrated inhibitory effects on DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This suggests that the compound may be effective against bacterial infections by disrupting their replication processes.
Antimicrobial Activity
Compounds with imidazoquinazoline frameworks have exhibited significant antimicrobial properties against various pathogens, including resistant strains. The structural features of this compound indicate that it may possess similar antimicrobial capabilities.
Anticancer Properties
The compound's structural components suggest potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. Research indicates that compounds with similar structures can interact with cellular pathways to inhibit tumor growth.
Research Findings and Case Studies
Several studies have explored the pharmacological potential of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated inhibition of DNA gyrase; potential for antibacterial applications. |
| Study B | Antimicrobial Activity | Showed efficacy against resistant bacterial strains; supports further exploration of its use in treating infections. |
| Study C | Anticancer Activity | Induced apoptosis in cancer cell lines; suggests further investigation into its therapeutic potential in oncology. |
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations :
- The target compound shares the imidazo[1,2-c]quinazolin core with ’s analog but differs in substituents (4-methoxyphenyl vs. 3-trifluoromethylphenyl), which may influence lipophilicity and target binding .
- Compound 13b () features a 4-methoxyphenyl group like the target but lacks the imidazo[1,2-c]quinazolin core, instead incorporating a cyano-carbamoyl scaffold .
- The chlorophenyl and pyridinesulfonamide groups in Compound 25 () highlight the role of halogenation and sulfonamide moieties in modulating bioactivity .
Insights :
- High yields (e.g., 95% for 13b) are achievable via diazonium salt coupling (), suggesting efficient methods for introducing aryl groups .
Computational and Bioactivity Comparisons
Key Approaches :
Molecular Networking () : Compounds with cosine scores >0.8 in MS/MS fragmentation spectra are deemed structurally analogous. The target compound’s sulfanyl and carbamoyl groups likely yield fragmentation patterns similar to ’s 13b .
Tanimoto/Dice Metrics () : Structural similarity between the target and ’s analog could be quantified using Tanimoto scores, with differences driven by substituent electronegativity (e.g., methoxy vs. trifluoromethyl) .
CANDO Platform () : Proteomic interaction signatures may reveal functional similarities between the target and ’s sulfonamide analog, despite structural differences .
Bioactivity Correlations :
- Anticancer activity is reported for sulfamethoxazole derivatives (), suggesting the target’s sulfanyl-propanamide scaffold may share this propensity .
- demonstrates that bioactivity clustering aligns with structural similarity, implying the target’s 4-methoxyphenyl group could enhance selectivity for tyrosine kinase or HDAC targets .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized for improved yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the imidazoquinazoline core, followed by functionalization with sulfanyl and carbamoyl groups. Critical steps include cyclization (e.g., using hydrazine derivatives) and coupling reactions (e.g., amide bond formation). Optimization requires adjusting temperature (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF for solubility), and catalyst choice (e.g., HBTU for coupling). Purity is enhanced via recrystallization or column chromatography .
- Data : Yield improvements from 28% to 68.6% are achievable by optimizing stoichiometry and reaction time .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% purity threshold for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate therapeutic potential?
- Methodological Answer :
- In vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) to screen for anticancer activity .
- Enzyme inhibition studies (e.g., fluorescence-based assays for kinases or proteases) to identify target interactions .
- Antimicrobial testing (e.g., agar diffusion against E. coli or S. aureus) due to structural similarities with sulfonamide antibiotics .
Advanced Research Questions
Q. How can computational modeling guide structural modifications to enhance target binding affinity?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., COX-2 or EGFR kinases). Modifications to the cyclohexyl or methoxyphenyl groups can optimize hydrophobic interactions .
- QSAR (Quantitative Structure-Activity Relationship) models identify critical substituents (e.g., electron-withdrawing groups on the quinazoline core improve activity) .
- MD (Molecular Dynamics) simulations assess stability of ligand-target complexes over time (e.g., RMSD < 2 Å indicates stable binding) .
Q. How can discrepancies in biological activity data across experimental models be resolved?
- Methodological Answer :
- Dose-response curve normalization : Account for differences in cell permeability or metabolic rates between models (e.g., IC₅₀ values in 2D vs. 3D cell cultures) .
- Proteomic profiling : Compare target expression levels (e.g., Western blotting for enzyme isoforms) to explain variations in efficacy .
- Pharmacokinetic studies : Evaluate bioavailability differences (e.g., plasma protein binding assays) that may reduce in vivo activity despite strong in vitro results .
Q. What strategies address regioselectivity challenges during derivative synthesis?
- Methodological Answer :
- Directed ortho-metalation : Use directing groups (e.g., sulfonamides) to control functionalization sites on the quinazoline ring .
- Protecting group strategies : Temporarily block reactive sites (e.g., Fmoc for amines) during multi-step syntheses .
- Flow chemistry : Enhances reproducibility of exothermic reactions (e.g., Swern oxidation) to minimize side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
